molecular formula C17H16Cl2O2 B14884199 (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran

(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B14884199
M. Wt: 323.2 g/mol
InChI Key: KUXMNJDBCZACHH-INIZCTEOSA-N
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Description

(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a tetrahydrofuran ring and a dichlorobenzyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of 2,5-dichlorobenzyl bromide. This intermediate is then reacted with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl Bromide: A precursor in the synthesis of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran.

    2,5-Dichlorobenzyl Alcohol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a tetrahydrofuran ring and a dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H16Cl2O2

Molecular Weight

323.2 g/mol

IUPAC Name

(3S)-3-[4-[(2,5-dichlorophenyl)methyl]phenoxy]oxolane

InChI

InChI=1S/C17H16Cl2O2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1

InChI Key

KUXMNJDBCZACHH-INIZCTEOSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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